molecular formula C16H19N3O B15344052 2-(5-Methoxy-1H-indol-3-yl)-2-(piperidin-1-yl)acetonitrile

2-(5-Methoxy-1H-indol-3-yl)-2-(piperidin-1-yl)acetonitrile

Cat. No.: B15344052
M. Wt: 269.34 g/mol
InChI Key: ONGRQRFWTIEWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methoxy-1H-indol-3-yl)-2-(piperidin-1-yl)acetonitrile is a synthetic organic compound that features both an indole and a piperidine moiety. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-1H-indol-3-yl)-2-(piperidin-1-yl)acetonitrile typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Methoxylation: The indole ring is then methoxylated at the 5-position using a suitable methylating agent such as dimethyl sulfate or methyl iodide.

    Formation of the Piperidine Moiety: Piperidine can be synthesized from pyridine via hydrogenation.

    Coupling Reaction: The indole and piperidine moieties are coupled using a suitable linker, such as acetonitrile, under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The methoxy group on the indole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include indole-3-carboxylic acid derivatives.

    Reduction: Products may include primary amines.

    Substitution: Products may include substituted indoles with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes involving indole and piperidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-1H-indol-3-yl)-2-(piperidin-1-yl)acetonitrile would depend on its specific biological target. Generally, indole derivatives can interact with various receptors and enzymes, modulating their activity. The piperidine moiety may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methoxy-1H-indol-3-yl)acetonitrile: Lacks the piperidine moiety.

    2-(1H-indol-3-yl)-2-(piperidin-1-yl)acetonitrile: Lacks the methoxy group.

    5-Methoxy-2-(1H-indol-3-yl)acetonitrile: Different substitution pattern.

Uniqueness

2-(5-Methoxy-1H-indol-3-yl)-2-(piperidin-1-yl)acetonitrile is unique due to the combination of the methoxy-indole and piperidine moieties, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)-2-piperidin-1-ylacetonitrile

InChI

InChI=1S/C16H19N3O/c1-20-12-5-6-15-13(9-12)14(11-18-15)16(10-17)19-7-3-2-4-8-19/h5-6,9,11,16,18H,2-4,7-8H2,1H3

InChI Key

ONGRQRFWTIEWMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(C#N)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.